2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE
Overview
Description
2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE is a synthetic compound that features a pyrrolidine ring, a sulfonamide group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with sulfonyl chlorides under basic conditions to form the sulfonamide group.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling Reactions: The final step involves coupling the furan ring with the pyrrolidine-sulfonamide derivative using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Sulfonamide Derivatives: Compounds with sulfonamide groups, such as sulfonylureas.
Furan Derivatives: Compounds with furan rings, such as furanones.
Uniqueness
2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE is unique due to its combination of a pyrrolidine ring, a sulfonamide group, and a furan ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-15(8-11-22-12)16(19)17-13-4-6-14(7-5-13)23(20,21)18-9-2-3-10-18/h4-8,11H,2-3,9-10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBIPKPQTXZKDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.